p-(1-Methyl-1-phenylethyl)phenyl hydrogen carbonate
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Overview
Description
p-(1-Methyl-1-phenylethyl)phenyl hydrogen carbonate is a heterocyclic organic compound with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.296 g/mol . It is also known by its IUPAC name, [4-(2-phenylpropan-2-yl)phenyl] hydrogen carbonate . This compound is characterized by its unique structure, which includes a carbonate group attached to a phenyl ring substituted with a 1-methyl-1-phenylethyl group.
Preparation Methods
The synthesis of p-(1-Methyl-1-phenylethyl)phenyl hydrogen carbonate typically involves the reaction of 4-(1-methyl-1-phenylethyl)phenol with phosgene or a phosgene equivalent under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
p-(1-Methyl-1-phenylethyl)phenyl hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.
Scientific Research Applications
p-(1-Methyl-1-phenylethyl)phenyl hydrogen carbonate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are evaluated for their efficacy and safety in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of p-(1-Methyl-1-phenylethyl)phenyl hydrogen carbonate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways
Properties
CAS No. |
97889-93-5 |
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Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
[4-(2-phenylpropan-2-yl)phenyl] hydrogen carbonate |
InChI |
InChI=1S/C16H16O3/c1-16(2,12-6-4-3-5-7-12)13-8-10-14(11-9-13)19-15(17)18/h3-11H,1-2H3,(H,17,18) |
InChI Key |
UGKSTGOPBDJAGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)O |
Origin of Product |
United States |
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